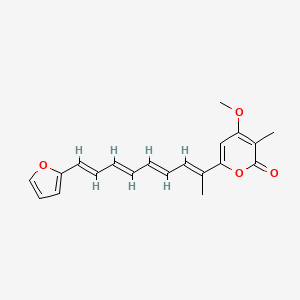
Gymnoconjugatin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gymnoconjugatin A, also known as this compound, is a useful research compound. Its molecular formula is C20H20O4 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Gymnoconjugatin A
The total synthesis of this compound has been achieved using various methodologies. Notably, a convergent synthesis strategy was developed that utilizes inexpensive raw materials and avoids metal catalysts. The synthetic route involves key reactions such as Horner–Wadsworth–Emmons olefination and Wittig reactions, resulting in high yields of the compound without the need for palladium chemistry .
Table 1: Summary of Synthetic Methods for this compound
| Methodology | Key Reactions | Yield (%) | Reference |
|---|---|---|---|
| Convergent synthesis | Horner–Wadsworth–Emmons, Wittig | High | |
| Linchpin coupling | Boron/tin hetero-bis-metallated butadiene | Moderate |
This compound exhibits promising antitumor properties, particularly against various cancer cell lines. Studies have demonstrated its ability to induce apoptosis and cell cycle arrest in human oral squamous cell carcinoma cells through the generation of reactive oxygen species and mitochondrial dysfunction .
| Cell Line | IC50 (µM) | Effect on Cell Cycle | Apoptosis Induction |
|---|---|---|---|
| OEC-M1 | 5 | G2/M phase arrest | Yes |
| HSC-3 | 20 | G2/M phase arrest | Yes |
| SCC-4 | 1 | G2/M phase arrest | Yes |
| SAS | 85 | Minimal effect | No |
Therapeutic Potential
The antitumor activity of this compound indicates its potential as a therapeutic agent. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells suggests a favorable therapeutic window. Current research is exploring its applications in combination therapies and as a lead compound for developing novel anticancer drugs.
Case Studies
- In Vivo Studies : In animal models, this compound has shown significant tumor reduction in xenograft models of oral squamous cell carcinoma .
- Combination Therapy : Preliminary studies indicate enhanced efficacy when used alongside traditional chemotherapeutics, warranting further investigation into synergistic effects.
Propriétés
Formule moléculaire |
C20H20O4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
6-[(2E,4E,6E,8E)-9-(furan-2-yl)nona-2,4,6,8-tetraen-2-yl]-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C20H20O4/c1-15(18-14-19(22-3)16(2)20(21)24-18)10-7-5-4-6-8-11-17-12-9-13-23-17/h4-14H,1-3H3/b6-4+,7-5+,11-8+,15-10+ |
Clé InChI |
XVSFUQXNRYVANI-OAJXTGRCSA-N |
SMILES isomérique |
CC1=C(C=C(OC1=O)/C(=C/C=C/C=C/C=C/C2=CC=CO2)/C)OC |
SMILES canonique |
CC1=C(C=C(OC1=O)C(=CC=CC=CC=CC2=CC=CO2)C)OC |
Synonymes |
gymnoconjugatin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















